2,5-Dimethoxystilbene

Description

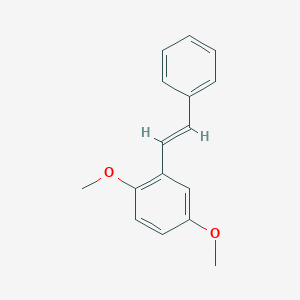

Structure

3D Structure

Properties

CAS No. |

21889-09-8 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |

InChI Key |

KUPZMZKMMSWRSG-CMDGGOBGSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2,5 Dimethoxystilbene

Advanced Chromatographic and Spectrometric Techniques for Isolation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic compounds, including stilbenes like 2,5-dimethoxystilbene. jchps.com By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. jchps.comethernet.edu.et

For (E)-2,5-dimethoxystilbene, the ¹H NMR spectrum provides key information about the protons in the molecule. The signals for the methoxy (B1213986) groups typically appear as sharp singlets in the upfield region, while the aromatic and vinylic protons resonate at lower fields. amazonaws.com The large coupling constant observed for the vinylic protons is characteristic of a trans configuration of the double bond. amazonaws.com

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of aromatic, vinylic, and methoxy carbons. researchgate.net Together, ¹H and ¹³C NMR data are indispensable for confirming the identity and structure of this compound and its isomers. amazonaws.comrsc.org

Detailed Research Findings

Specific NMR data for (E)-2,5-Dimethoxystilbene has been reported in scientific literature. The following tables summarize the ¹H and ¹³C NMR spectral data as recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data for (E)-2,5-Dimethoxystilbene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.81 | s | OCH₃ | |

| 3.83 | s | OCH₃ | |

| 6.80 | m | 2H (Aromatic) | |

| 7.09 | d | 16.48 | 1H (Vinylic) |

| 7.16 | d | 2.38 | 1H (Aromatic) |

| 7.25 | m | 1H (Aromatic) | |

| 7.34 | t | 7.35 | 2H (Aromatic) |

| 7.47 | d | 16.49 | 1H (Vinylic) |

| 7.53 | d | 7.15 | 2H (Aromatic) |

| Source: amazonaws.com |

¹³C NMR Spectral Data for Stilbene (B7821643) Analogues

While specific ¹³C NMR data for this compound is less commonly detailed in the provided search results, analysis of related dimethoxy stilbene compounds provides expected ranges for the carbon signals. The table below shows data for a related compound, 4,4'-Dimethoxystilbene, to illustrate typical chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | C-4, C-4' |

| 130.6 | C-1, C-1' |

| 127.4 | C-α, C-β |

| 126.3 | C-2, C-6, C-2', C-6' |

| 114.2 | C-3, C-5, C-3', C-5' |

| 55.3 | OCH₃ |

| Source: rsc.org |

Synthetic Methodologies for 2,5 Dimethoxystilbene and Its Derivatives

Established Synthetic Pathways for Stilbene (B7821643) Backbones

The construction of the stilbene backbone, a 1,2-diphenylethylene core, can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry (E- or Z-isomer), the substitution pattern on the aromatic rings, and the availability of starting materials.

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including asymmetrical stilbenes. fu-berlin.dewiley-vch.de This reaction involves the condensation of a phosphorus ylide, generated from a benzyltriphenylphosphonium (B107652) salt, with an aryl aldehyde. fu-berlin.deudel.edu The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fu-berlin.de

The general mechanism involves the deprotonation of a benzyltriphenylphosphonium halide with a strong base to form the corresponding ylide. This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde, leading to a betaine (B1666868) intermediate which subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. fu-berlin.de The reaction typically produces a mixture of (E)- and (Z)-isomers. fu-berlin.de

For the synthesis of asymmetrical dimethoxystilbenes, a substituted benzyltriphenylphosphonium chloride can be reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) at room temperature. fu-berlin.de The less soluble E-isomer often precipitates from the reaction mixture, facilitating its separation. fu-berlin.de The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is also a valuable tool for producing E-alkenes with high stereoselectivity. wiley-vch.demdpi.comresearchgate.net

Table 1: Examples of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Reaction Type | Product(s) | Key Features |

| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | Wittig | trans-9-(2-Phenylethenyl)anthracene | Formation of E-isomer expected. udel.edu |

| Substituted benzyl (B1604629) bromide | Substituted benzaldehydes | Wittig | E-stilbenes (E/Z ratio 99:1) | High E-selectivity. nih.gov |

| Diethyl benzylphosphonate | Aldehyde | Horner-Wadsworth-Emmons | (E)-Stilbenes | High stereoselectivity for the (E)-isomer. researchgate.net |

| Benzyl bromide | Quinoline-3-carbaldehydes | Wittig | cis- and trans-stilbene (B89595) derivatives | Formation of both cis and trans products. nih.gov |

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl compounds, such as aryl aldehydes or ketones, to form an alkene. wiley-vch.de This reaction is particularly useful for synthesizing symmetrical stilbenes. fu-berlin.de The reaction utilizes low-valent titanium species, typically generated in situ from titanium(III) or titanium(IV) chloride and a reducing agent like a zinc-copper couple, lithium aluminum hydride, or zinc dust. fu-berlin.dethieme-connect.de

The mechanism proceeds in two main steps: (i) single-electron transfer from the low-valent titanium to the carbonyl groups to form ketyl radicals, which then dimerize to a pinacol (B44631) intermediate, and (ii) deoxygenation of the 1,2-diolate intermediate to yield the alkene. rsc.org The reaction is generally effective for producing symmetrical (E)-stilbene derivatives and is compatible with various functional groups, including ethers and halides. thieme-connect.de For instance, the reductive coupling of 2,6-dichloro-4-methoxybenzaldehyde (B2808030) with TiCl4/Zn in dioxane has been used to prepare E-2,2',6,6'-tetrachloro-4,4'-dimethoxystilbene. fu-berlin.de

Table 2: McMurry Reaction for Stilbene Synthesis

| Carbonyl Compound(s) | Low-Valent Titanium System | Product | Notes |

| Benzaldehyde | TiCl3 / LiAlH4 | Stilbene | Classic McMurry conditions. fu-berlin.de |

| Substituted benzaldehydes | TiCl3 / Zn-Cu | Symmetrical stilbenes | Tolerates various functional groups. fu-berlin.de |

| 2,6-dichloro-4-methoxybenzaldehyde | TiCl4 / Zn in dioxane | E-2,2',6,6'-tetrachloro-4,4'-dimethoxystilbene | Example of a specific symmetrical stilbene synthesis. fu-berlin.de |

| Ketone + appropriate ketone | TiCl4 / LiAlH4 | Tri- and tetra-arylethylene analogues | Used for synthesizing complex stilbene derivatives. nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds, and they are frequently employed for the synthesis of stilbenes.

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This method is advantageous as it does not necessarily require a pre-functionalized alkene to achieve the desired trans configuration. researchgate.net For example, 3,5-diacetoxystyrene has been coupled with p-iodophenyl acetate (B1210297) using a Pd(OAc)2 catalyst to produce a protected form of resveratrol (B1683913). um.edu.my A double Heck reaction of arenediazonium salts with vinyltriethoxysilane (B1683064) offers a convenient route to symmetrical trans-stilbenes under mild conditions. orgsyn.org

The Suzuki-Miyaura coupling reaction pairs an aryl- or vinyl-boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex. wiley-vch.de This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been utilized in the synthesis of complex stilbene derivatives, such as binaphthyl-appended stiff-stilbenes. wiley-vch.de

Stilbenes can be synthesized from other diaryl compounds through oxidation, reduction, or elimination reactions. fu-berlin.de

Oxidative Dehydrogenation: 1,2-Diarylethanes can undergo oxidative dehydrogenation to form stilbenes. researchgate.net

Reduction of Diarylacetylenes: The reduction of 1,2-diarylacetylenes using either homogeneous or heterogeneous catalysts can yield stilbene compounds. researchgate.net

Oxidative Photocyclization (Mallory Reaction): While primarily used to form phenanthrenes, the photocyclization of stilbenes is an oxidative process that highlights the reactivity of the stilbene core. nih.govmdpi.com The reaction involves the irradiation of a stilbene in the presence of an oxidizing agent like iodine. nih.gov

Reductive Elimination: Reductive elimination from diaryl platinum(II) complexes containing a "stiff-stilbene" ligand has been studied to understand the influence of mechanical force on chemical reactions. chemrxiv.org Another approach involves the reductive elimination of a mesylate or tosylate derivative of syringaldehyde (B56468) using zero-valent nickel or palladium to produce 3,5-dimethoxybenzaldehyde, a precursor for stilbene synthesis. google.com

Elimination Reactions: Elimination of groups from a diaryl precursor can lead to the formation of the stilbene double bond. For instance, photochemical reactions of stilbenes with ortho-methoxy groups can lead to the elimination of methanol. mdpi.com

The synthesis of symmetrical stilbenes can be efficiently achieved through various dimerization reactions. fu-berlin.de One prominent method is the reductive coupling of aryl aldehydes, as discussed in the McMurry reaction (Section 3.1.2). fu-berlin.de

Another approach is the oxidative coupling of hydroxystilbenes. For example, the reaction of resveratrol or isorhapontigenin (B148646) with potassium hexacyanoferrate(III) can produce various stilbene dimers, including indane dimers. mdpi.com Similarly, the oxidative cascade reaction of an acetamido stilbene using iron(III) chloride can lead to the formation of indolostilbene hybrids and macrocyclic structures. rsc.org Chemoenzymatic methods using the secretome of Botrytis cinerea have also been employed for the dimerization of stilbenes like resveratrol and pterostilbene (B91288), generating a diverse library of dimeric analogs. frontiersin.org

This classical approach to stilbene synthesis involves the condensation of a nucleophilic arylmethyl species with an electrophilic arylmethyl compound. fu-berlin.de The Wittig reaction (Section 3.1.1) is a prime example of this type of condensation, where a phosphorus-stabilized carbanion (nucleophile) reacts with an aryl aldehyde (electrophile). fu-berlin.de

Another example is the aldol-type condensation of an aromatic aldehyde with a compound containing an activated methyl group, such as a substituted toluene (B28343) or phenylacetic acid. wiley-vch.de This reaction, often catalyzed by a base like piperidine, proceeds through the formation of a carbanion that adds to the carbonyl group of the aldehyde. wiley-vch.de While this method is relatively simple, it often results in low yields. wiley-vch.de

Dimerization Reactions for Symmetrical Stilbenes

Directed Synthesis of 2,5-Dimethoxystilbene and Positional Isomers

The synthesis of stilbenes can be broadly categorized into several approaches, including oxidation, reduction, or elimination reactions from other diaryl compounds, dimerization reactions for symmetrical stilbenes, coupling of aromatic compounds with styrenes, and the condensation of nucleophilic with electrophilic arylmethyl compounds. The Wittig reaction and McMurry reaction are two of the most prominent methods for stilbene synthesis.

Preparation of Specific Aryl Aldehydes as Precursors

The foundation of many stilbene syntheses lies in the availability of appropriately substituted aryl aldehydes. For this compound, the key precursor is 2,5-dimethoxybenzaldehyde. Several methods exist for its preparation.

One common route starts from 1,4-dimethoxybenzene, which undergoes a Vilsmeier-Haack formylation reaction. This reaction introduces an aldehyde group onto the aromatic ring using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting intermediate is then hydrolyzed to yield 2,5-dimethoxybenzaldehyde.

Alternatively, 2,5-dimethoxytoluene (B1361827) can be directly oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium to produce the desired aldehyde.

Another established method is the Reimer-Tiemann reaction, starting from 4-methoxyphenol. This phenol (B47542) is first formylated to produce 2-hydroxy-5-methoxybenzaldehyde, which is then methylated, typically with dimethyl sulfate, to give 2,5-dimethoxybenzaldehyde. The methylation step can be carried out in acetone (B3395972) with potassium carbonate.

The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scale of the reaction. Purification of the crude product, often containing by-products and unreacted starting materials, is typically achieved through recrystallization or column chromatography.

Table 1: Synthetic Routes to 2,5-Dimethoxybenzaldehyde

| Starting Material | Key Reaction(s) | Reagents | Reference |

| 1,4-Dimethoxybenzene | Vilsmeier-Haack formylation, Hydrolysis | POCl₃, DMF | |

| 2,5-Dimethoxytoluene | Oxidation | KMnO₄ or CrO₃, Acid | |

| 4-Methoxyphenol | Reimer-Tiemann formylation, Methylation | Chloroform (B151607), NaOH; Dimethyl sulfate |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The geometry of the central double bond in stilbenes is crucial for their biological activity, necessitating stereoselective synthetic methods to produce either the (E)- (trans) or (Z)- (cis) isomer.

The Wittig reaction is a widely used method for creating the stilbene double bond. It involves the reaction of a phosphonium (B103445) ylide, generated from a benzylphosphonium salt, with an aldehyde. While versatile, the Wittig reaction can often lead to a mixture of (E)- and (Z)-isomers. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, generally offers higher (E)-selectivity. A one-pot method combining the Michaelis-Arbuzov rearrangement to form the phosphonate ester followed by the HWE reaction provides a facile route to trans-stilbenes.

Heck coupling reactions, which involve the palladium-catalyzed coupling of an aryl halide with an alkene, are also powerful tools for the stereoselective synthesis of stilbenes. These reactions typically show high stereoselectivity for the (E)-isomer. For instance, (E)-4-acetoxy-3',5'-dimethoxystilbene can be synthesized via a Heck reaction between 3,5-dimethoxybenzoyl chloride and 4-acetoxystyrene (B54282) using a palladium catalyst.

Advanced Derivatization Strategies for Structure-Activity Relationship Studies

Incorporation of Heterocyclic Moieties (e.g., Thiazole (B1198619), Oxadiazole)

The integration of heterocyclic rings, such as thiazole and oxadiazole, into the stilbene framework has been a strategy to explore new chemical space and biological activities. These moieties can significantly alter the electronic and steric properties of the parent molecule, leading to novel derivatives with unique characteristics.

The synthesis of stilbene analogues bearing a thiazole ring has been accomplished through multi-step reaction sequences. nih.gov A common approach involves the construction of a substituted thiazole intermediate, which is then coupled with a phenyl ring via a Wittig-Horner or similar olefination reaction to form the characteristic stilbene double bond. nih.gov For instance, a synthetic pathway can begin with the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide to form the core thiazole ring. researchgate.netnih.gov Subsequent functionalization, such as bromination of the thiazole ring and its side chains, can provide the necessary precursors for the olefination step. nih.gov The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate ester, is a reliable method for forming the trans-stilbene isomer. researchgate.net

Similarly, 1,3,4-oxadiazole (B1194373) moieties have been incorporated into stilbene structures. scite.airesearchgate.net General synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclodehydration of diacylhydrazide intermediates, which can be prepared from the reaction of an acylhydrazide with an acyl chloride. researchgate.net Dehydrating agents like phosphoryl chloride are commonly used to facilitate this cyclization. researchgate.net An alternative one-step method involves the direct reaction of a carboxylic acid with a hydrazide. scite.airesearchgate.net Once the substituted oxadiazole is formed, it can be integrated into a stilbene structure, for example, through a Wittig-Horner olefination, similar to the thiazole derivatives. scite.ai

Table 1: Examples of this compound Derivatives with Heterocyclic Moieties

| Compound Name | Heterocyclic Moiety | Key Synthetic Reactions | Reference(s) |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Thiazole | Hantzsch synthesis, Wittig-Horner reaction | nih.gov |

| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | Thiazole | Hantzsch synthesis, Bromination, Wittig-Horner reaction | nih.gov |

| Stilbene-oxadiazole derivatives | 1,3,4-Oxadiazole | Condensation, Cyclization | researchgate.net |

| 2,5-di-p-tolyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Direct coupling of p-toluic acid with hydrazine (B178648) hydrate | scite.ai |

Preparation of Prenylated Stilbenes

Prenylated stilbenes, a class of natural products, have been the target of various synthetic efforts due to their interesting biological profiles. rsc.org Synthetic strategies often focus on introducing one or more prenyl or geranyl groups onto the stilbene scaffold, including that of this compound.

A prominent and reliable strategy for constructing the trans-stilbene core is the Horner-Wadsworth-Emmons condensation. researchgate.net This reaction involves the coupling of a benzylic phosphonate with an aromatic aldehyde. researchgate.netacs.org For the synthesis of prenylated derivatives, one of the coupling partners must bear a prenyl or geranyl group. For example, 2-geranyl-3,5-dimethoxybenzaldehyde can be reacted with a substituted benzyl phosphonate in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) to yield the desired prenylated stilbene. acs.org The required phosphonates are typically prepared from the corresponding benzylic alcohols, which are first converted to a halide and then subjected to an Arbuzov reaction. researchgate.net

Another key method is the direct C-prenylation of a stilbene or a precursor molecule. rsc.org This can be achieved through ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate a specific position on the aromatic ring, followed by the addition of prenyl bromide. rsc.org To improve yields and regioselectivity, this process can be optimized through a bromine-metal exchange followed by transmetalation with a copper salt (e.g., CuBr·DMS) to form an organocuprate intermediate, which then reacts with prenyl bromide. rsc.org A concise synthesis of cajaninstilbene acid, a prenylated stilbenoid, was achieved starting from (E)-3,5-dimethoxystilbene, utilizing a Claisen rearrangement of an aryl reverse-prenyl ether as the key step to introduce the prenyl group. oup.comnih.gov

Table 2: Examples of Synthetic Methods for Prenylated Stilbenes

| Compound Name/Target | Key Reagents/Intermediates | Synthetic Method | Reference(s) |

|---|---|---|---|

| 2-Geranyl-3,5-dimethoxy-3′-prenyl-4′,5′-bis(methoxymethoxy)-(E)-stilbene | 2-Geranyl-3,5-dimethoxybenzaldehyde, KHMDS | Horner-Wadsworth-Emmons Condensation | acs.org |

| 2-Geranyl-3,5-dimethoxy-2′-prenyl-3′-(methoxymethoxy)-4′-methoxy-(E)-stilbene | 2-Geranyl-3,5-dimethoxybenzaldehyde, NaH | Horner-Wadsworth-Emmons Condensation | acs.org |

| Cajaninstilbene acid | (E)-3,5-dimethoxystilbene | Claisen rearrangement of an aryl reverse-prenyl ether | oup.comnih.gov |

| C-prenylated stilbenoid methyl ethers | n-Butyllithium, CuBr·DMS, Prenyl bromide | C-prenylation via bromine-metal exchange and transmetalation | rsc.org |

Mechanistic Investigations of 2,5 Dimethoxystilbene and Stilbene Derivatives

Biochemical and Cellular Mechanisms of Action in Preclinical Models

Stilbene (B7821643) derivatives, a class of polyphenolic compounds, have been investigated for their ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. tandfonline.comtandfonline.com These enzymes are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostanoids and leukotrienes. tandfonline.comd-nb.info Inhibition of both COX and 5-LOX is a therapeutic strategy for managing inflammation with potentially fewer side effects than drugs that target only one pathway. d-nb.info

Research into various natural stilbenes has revealed a range of inhibitory activities. For instance, pinostilbene (B20863) has been identified as a potent inhibitor of both COX-1 and COX-2, while pterostilbene (B91288) is a strong inhibitor of 5-LOX. tandfonline.com Oxyresveratrol (B150227) has demonstrated the ability to inhibit all three enzymes. tandfonline.com In contrast, resveratrol (B1683913) itself is not a potent inhibitor of 5-LOX activity directly. tandfonline.com

The structural features of stilbenes, particularly the substitution patterns on the aromatic rings, play a crucial role in their inhibitory potency. Studies have indicated that hydroxyl groups are more favorable for COX inhibition than methoxy (B1213986) groups. tandfonline.com This is highlighted by the poor activity of a synthetic methoxylated derivative of oxyresveratrol, known as TMS, against COX-1. tandfonline.com Prenylated stilbenoids have also shown dual inhibitory activity against COX and 5-LOX. researchgate.net

| Compound | 5-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| Pterostilbene | 9.32 | 11.70 | 27.04 |

| Pinostilbene | > 50 | 1.90 | 0.35 |

| Oxyresveratrol | 18.49 | 2.79 | 14.71 |

| Resveratrol | > 50 | 4.60 | 15.80 |

| Isorhapontigenin (B148646) | > 50 | 10.30 | 21.90 |

| Rhapontigenin | > 50 | 30.30 | 49.60 |

| TMS (Tetramethoxystilbene) | Not Active at 50 µM | Not Active at 50 µM | Not Active at 50 µM |

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during critical cellular processes like replication and transcription, making them key targets for anticancer drugs. nih.govphcogrev.com Stilbenes have emerged as a class of compounds with the potential to inhibit these enzymes. nih.gov

Certain stilbene derivatives, such as combretastatin (B1194345) A-4, are known to be potent cytotoxic agents that inhibit tubulin polymerization. nih.gov Modifications of the combretastatin structure are being explored to develop new drugs with similar or enhanced activities. nih.gov

Bioassay-guided studies have led to the isolation of stilbenes from various plants that act as topoisomerase I poisons. acgpubs.orgresearchgate.net These compounds stabilize the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and ultimately leads to cell death. acgpubs.org Among the active compounds identified are hydroxylated and methoxylated stilbenes. For example, from the orchid Paphiopedilum callosum, several stilbenes were isolated and shown to be topoisomerase I poisons, including 3′-hydroxy-2,5′-dimethoxystilbene and 2,3′-dihydroxy-5,5′-dimethoxystilbene. acgpubs.org These compounds exhibited cytotoxicity against human cancer cell lines. acgpubs.org Specifically, 3′-hydroxy-2,5′-dimethoxystilbene showed cytotoxicity against both NCI-H187 (small cell lung cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values of 62.82 µM and 74.30 µM, respectively. acgpubs.org

| Compound | Target | Reported Activity | Cytotoxicity IC₅₀ (µM) vs. NCI-H187 | Cytotoxicity IC₅₀ (µM) vs. MCF-7 |

|---|---|---|---|---|

| 3′-hydroxy-2,5′-dimethoxystilbene | Topoisomerase I | Topoisomerase I poison | 62.82 | 74.30 |

| 2,3′-dihydroxy-5,5′-dimethoxystilbene | Topoisomerase I | Topoisomerase I poison | - | - |

| 3′-hydroxy-2,6,5′-trimethoxystilbene | Topoisomerase I | Topoisomerase I poison | 170.24 | 82.45 |

| (E)-5-bromo-2-(2-chlorostyryl)-4-(4-fluorophenyl)thiazole | Topoisomerase I | Promising inhibitory activity | - | - |

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type-II diabetes by controlling post-prandial hyperglycemia. nih.govmdpi.comnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com By inhibiting them, the rate of glucose absorption is slowed, leading to a more controlled blood glucose level. mdpi.com

Polyphenols, including stilbene derivatives, have been identified as a novel class of α-glucosidase inhibitors. nih.govplos.org The inhibitory potential of these compounds is influenced by their structural characteristics, such as molecular weight and hydroxylation patterns. acs.org For example, α-viniferin, a resveratrol trimer, was found to be a more potent inhibitor of porcine pancreas α-amylase than resveratrol itself. acs.org

Various plant extracts and their isolated stilbenoids have been evaluated for their inhibitory activities. While many stilbenes show promise, the specific efficacy can vary significantly. For instance, oxyresveratrol and its derivatives have been evaluated, with some showing activity against α-glucosidase. researchgate.net

| Compound | Enzyme Target | Reported IC₅₀ | Source/Type |

|---|---|---|---|

| Acarbose (Positive Control) | α-Amylase | - | Drug |

| Acarbose (Positive Control) | α-Glucosidase | 1.644 mM | Drug |

| α-Viniferin | α-Amylase (porcine pancreas) | 4.8 µM | Resveratrol Trimer |

| Resveratrol | α-Amylase (porcine pancreas) | 690 µM | Stilbene Monomer |

| Cyanidin | α-Glucosidase | 5.293 x 10⁻³ mM | Anthocyanin |

Cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are involved in the metabolic activation of numerous procarcinogens. wiley.com The inhibition of these enzymes is a significant mechanism for cancer chemoprevention. nih.govresearchgate.net Stilbene derivatives, especially methoxylated analogues of resveratrol, have been identified as specific and potent inhibitors of the CYP1 family. wiley.comnih.gov

The number and position of methoxy groups on the stilbene backbone are decisive for the inhibitory potency and selectivity towards different CYP isoforms. wiley.comrsc.org For example, a series of 4-thiomethyl-trans-stilbene derivatives with additional methoxy groups were synthesized and evaluated. wiley.comnih.gov Among them, 2-methoxy-4′-thiomethyl-trans-stilbene and 3-methoxy-4′-thiomethyl-trans-stilbene were found to be the most potent and selective inhibitors of CYP1A1 and CYP1B1 activities. wiley.comresearchgate.net

Further studies on methoxy-trans-stilbenes with a 3,4-dimethoxy motif revealed that 3,4,2′-Trimethoxy-trans-stilbene (3,4,2′-TMS) is an exceptionally potent inhibitor of CYP1B1, with an IC₅₀ value of 0.004 μM. rsc.org This compound exhibited high selectivity for CYP1B1 over CYP1A1 (90-fold) and CYP1A2 (830-fold). rsc.org In contrast, 3,4,2′,4′-tetramethoxy-trans-stilbene was found to be a highly selective inhibitor of both CYP1A1 and CYP1B1, with very low affinity for CYP1A2. rsc.org These findings underscore that specific methoxylation patterns on the stilbene structure can be fine-tuned to achieve highly potent and selective inhibition of P450 isozymes, which is a promising strategy for developing new chemopreventive agents. wiley.comnih.gov

| Compound | CYP1A1 IC₅₀ (µM) | CYP1A2 IC₅₀ (µM) | CYP1B1 IC₅₀ (µM) |

|---|---|---|---|

| trans-Resveratrol | 29.2 | > 100 | 1.1 |

| 3,4',5-Trimethoxy-trans-stilbene (RTE) | 0.24 | 3.5 | 0.03 |

| 2-Methoxy-4'-thiomethyl-trans-stilbene | 0.08 | > 100 | 0.03 |

| 3-Methoxy-4'-thiomethyl-trans-stilbene | 0.07 | > 100 | 0.03 |

| 4-Methoxy-4'-thiomethyl-trans-stilbene | 0.45 | > 100 | 0.14 |

| 3,4,2′-Trimethoxy-trans-stilbene (3,4,2′-TMS) | 0.36 | 3.32 | 0.004 |

| 3,4,2′,4′-Tetramethoxy-trans-stilbene | 0.04 | > 10 | 0.02 |

Stilbene derivatives have been evaluated for their potential to inhibit various enzymes, including neuraminidase and tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and for use in skin-whitening products. nih.govfrontiersin.org Neuraminidase is an enzyme found on the surface of influenza viruses, and its inhibition is a strategy for antiviral therapy. nih.gov

Oxyresveratrol has been identified as a potent, dose-dependent inhibitor of tyrosinase, with a 50% inhibition concentration of approximately 1 µM. researchgate.net Its inhibitory effect is significantly greater than that of resveratrol. researchgate.net Structure-activity relationship studies have shown that the inhibitory activity against tyrosinase is sensitive to modifications of the stilbene structure. Specifically, methoxylation of the hydroxyl groups on stilbenes tends to decrease their tyrosinase inhibitory effects. researchgate.net The double bond in the stilbene skeleton is also considered critical for this inhibition. researchgate.net

In contrast, studies on the neuraminidase inhibitory activity of oxyresveratrol and its derivatives have shown no activity, even though resveratrol and other related stilbenes have been reported to possess significant inhibitory effects against influenza neuraminidase. nih.gov This highlights the high degree of structural specificity required for enzyme inhibition.

| Compound | Enzyme Target | Reported IC₅₀ (µM) | Notes |

|---|---|---|---|

| Oxyresveratrol | Tyrosinase | ~1.0 | ~150-fold more potent than resveratrol. |

| Resveratrol | Tyrosinase | ~150 | Common standard for tyrosinase activity studies. |

| (E)-2,3-bis(4-Hydroxyphenyl)acryonitrile | Tyrosinase | 5.06 | More active than resveratrol. |

| Oxyresveratrol and its derivatives | Neuraminidase | No activity reported | Contrasts with some other stilbenes. |

Cytochrome P450 (CYP1A1, CYP1B1, P450 isoforms) Interactions

Signaling Pathway Modulation

The biological activities of 2,5-dimethoxystilbene and other stilbene derivatives are underpinned by their ability to modulate a variety of intracellular signaling pathways. These interactions can lead to a range of cellular responses, from the attenuation of inflammatory processes to the induction of cell death and differentiation. The following sections detail the specific pathways known to be influenced by these compounds.

Stilbene derivatives are recognized for their capacity to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. acs.org Some substituted trans-stilbenes, including those without hydroxyl groups, have demonstrated inhibitory potency on NF-κB activation that is significantly greater than that of resveratrol. acs.org This inhibition can occur through direct mechanisms, such as blocking the interaction of NF-κB with DNA, or indirectly by affecting regulatory proteins. google.com For instance, pterostilbene has been shown to suppress the activation of NF-κB and AP-1 in mouse epidermis. mdpi.com

The anti-inflammatory effects of certain stilbene derivatives are linked to their ability to suppress NF-κB and AP-1 signaling pathways. researchgate.netsemanticscholar.org In studies using THP-1 human monocytic leukemia cells, various stilbenoids were found to reduce the lipopolysaccharide (LPS)-stimulated activation of NF-κB/AP-1, which in turn attenuated the expression of the pro-inflammatory cytokine TNF-α. muni.cz This attenuation is often regulated upstream by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs). muni.cz For example, 4'-Methoxyresveratrol has demonstrated anti-inflammatory activity by suppressing MAPK, AP-1, and NF-κB signaling pathways in LPS-treated macrophages. semanticscholar.org Similarly, resveratrol has been noted to negatively regulate NF-κB and AP-1. researchgate.net Prenylated stilbenoids have also been shown to affect inflammation by inhibiting the NF-κB/AP-1 signaling pathway. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target of stilbene derivatives. Pterostilbene has been observed to inhibit the JAK2/STAT3 signaling pathway, leading to a downregulation of STAT3 target genes. wiley.com This includes the reduction of anti-apoptotic proteins and the upregulation of proteins involved in the mitochondrial apoptosis pathway. wiley.com In breast cancer models, pterostilbene was found to inhibit cell proliferation and JAK/STAT3 signaling. wiley.com

Chalcone derivatives, which share a biosynthetic pathway with stilbenes, are also known to inhibit the STAT3 pathway by interfering with the phosphorylation of STAT3 proteins and inhibiting the activity of kinases like JAK and Src. researchgate.netmdpi.comresearchgate.net This interference can disrupt the homodimerization of STAT3, a crucial step for its activation. mdpi.com

Recent research has highlighted the role of trans-2,4-dimethoxystilbene (referred to in some studies as TDMS) in activating the hepatic AMP-activated protein kinase α (AMPKα) and peroxisome proliferator-activated receptor γ (PPARγ) pathway. researchgate.netnih.govsciprofiles.com This activation has been linked to improved glucose metabolism in the liver. researchgate.netnih.gov Studies have shown that this stilbene derivative can promote the expression of key glucose metabolism genes in hepatocytes. nih.govsciprofiles.com The mechanism involves the upregulation of PPARγ, which is regulated by the upstream signaling of AMPKα phosphorylation. nih.govsciprofiles.com

Other stilbene derivatives also interact with this pathway. 3-Hydroxy-trans-stilbene and 3,4'-dihydroxy-trans-stilbene have been shown to induce AMPK phosphorylation in myotubes. tandfonline.com Pinostilbene hydrate, a methylated resveratrol derivative, suppresses adipogenesis by activating the AMPK signaling pathway. nih.gov Pterostilbene has also been found to activate AMPK, which in turn suppresses lipogenesis and cell-cycle progression in prostate cancer cells. thegoodscentscompany.com

Stilbenes and their derivatives exhibit complex interactions with reactive oxygen species (ROS). Many possess antioxidant properties, helping to neutralize oxidative stress. nih.govbiomedpharmajournal.org Oxidative stress, an imbalance between ROS production and the cell's antioxidant defenses, can damage macromolecules and is implicated in various diseases. oatext.com Stilbene derivatives from melinjo extract have been shown to increase the antioxidant activity of plasma. oatext.com Pterostilbene, for example, can scavenge free radicals and inhibit superoxide (B77818) generation in neutrophils. nih.gov

Conversely, some stilbene derivatives can induce ROS to trigger specific cellular outcomes. For instance, the long-term induction by pterostilbene can lead to autophagy and cellular differentiation in breast cancer cells through a ROS-dependent pathway. ebi.ac.uk Another derivative, (E)-2-(3,4,5-trimethoxystyryl)-3,5,6-trimethylpyrazine (MSTMP), has demonstrated protective effects against oxidative stress-induced damage in neuroblastoma cells by increasing cell viability and inhibiting apoptosis. cambridge.org

Several stilbene derivatives have been found to induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles. mdpi.com A synthetic stilbene derivative, IIIM-941, inhibits the NLRP3 inflammasome by inducing autophagy through the AMPK pathway. frontiersin.orgnih.gov This induction is characterized by an increase in the levels of LC3-II, a key autophagy marker. frontiersin.org

Certain stilbene derivatives isolated from Bletilla striata have been shown to trigger both apoptosis and autophagy in cancer cells, as indicated by increased levels of cleaved PARP and LC3B. researchgate.net Pterostilbene has also been reported to induce autophagy and cellular differentiation in MCF-7 breast cancer cells after long-term exposure. thegoodscentscompany.comebi.ac.uk In some contexts, autophagy induction by stilbenes is linked to the inhibition of the mTOR signaling pathway, a downstream target of AMPK. frontiersin.orgresearchgate.net

Certain stilbene derivatives have been identified as inhibitors of DNA polymerase activity. The 4'-hydroxyl group in the stilbene structure, as seen in resveratrol, is thought to be responsible for the inhibitory effect on DNA polymerases alpha and gamma. nih.gov Increasing the number of hydroxyl groups on the stilbene moiety has been correlated with an increased inhibition of tumor cell proliferation, potentially through this mechanism. nih.gov

Additionally, some studies suggest that stilbene derivatives like piceatannol (B1677779) may offer protection against UV-induced skin damage by enhancing DNA repair mechanisms, which could involve interactions with DNA polymerases. biomedpharmajournal.org Stilbene disulfonic acids have also been investigated as inhibitors of HIV-1 integrase, an enzyme that shares functional similarities with DNA polymerases in its interaction with DNA, though they act outside the conventional active site. researchgate.net

Serotonin (B10506) 5-HT2 Receptor Agonism

Currently, there is a lack of specific research data directly investigating the serotonin 5-HT2 receptor agonism of this compound within the provided search results. Further research is required to elucidate any potential interactions between this specific compound and the serotonin 5-HT2 receptor.

Preclinical Biological Activity Profiling in Model Systems

Antioxidant and Anti-inflammatory Properties

Trans-3,5-Dimethoxystilbene has been recognized for its antioxidant properties. cymitquimica.com In a cellular model using THP-1 macrophage-like cells, 3,5-dimethoxystilbene (B192122) was among the most effective stilbenoids at diminishing lipid peroxidation, alongside trans-stilbene (B89595) and pterostilbene. mdpi.com However, in the absence of induced oxidative stress, 3,5-dimethoxystilbene also showed pro-oxidant tendencies with a less significant increase in reactive oxygen species (ROS) production. nih.gov Studies on various hydroxystilbene derivatives have indicated that they generally act as mild antioxidants in homogeneous solutions. nih.govacs.org The antioxidant activity of cis-hydroxystilbenes was found to be lower than their corresponding trans isomers. nih.govacs.org

In terms of anti-inflammatory properties, trans-3,5-Dimethoxystilbene has been studied for its potential therapeutic effects. cymitquimica.com Research on stilbene derivatives has shown that they can inhibit the production of inflammatory mediators. For instance, certain synthetic dihydroxystilbenes were found to inhibit the production of interleukin-10 and monocyte chemoattractant protein-1 in M2 macrophages. iiarjournals.org Additionally, some stilbene derivatives isolated from Lindera reflexa Hemsl., including 3,5-dimethoxystilbene, were tested for their inhibitory effects on LPS-induced nitric oxide (NO) and IL-6 production in RAW 264.7 cells. nih.gov Another resveratrol analog, trans-3,4-Dimethoxystilbene, has been reported as an inhibitor of NF-κB activation, a key pathway in inflammation. mdpi.com

Anticancer and Cytotoxic Activities in Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines.

HepG-2 (Hepatocellular Carcinoma): A study on stilbenoids from Paphiopedilum hirsutissimum demonstrated that 3′-hydroxy-2,5′-dimethoxystilbene exhibited strong cytotoxicity against HepG2 cells with an IC50 value in the range of 6.31-6.68 μM. tandfonline.com Other research has also highlighted the potent cytotoxicity of various stilbenoids against the HepG2 cell line. tandfonline.com For example, an ethyl acetate (B1210297) extract of a Streptomyces sp. showed a significant reduction in the growth rate of HepG-2 cells. researchgate.net In another study, while some O-methylated stilbenes did not show obvious cytotoxicity, tri-O-methylated resveratrol was significantly cytotoxic against HepG2 cells with an IC50 of 16.1-17.4 µmol L-1. cabidigitallibrary.org

NCI-H187 (Small Cell Lung Cancer): In an investigation of compounds from the roots of Paphiopedilum godefroyae, isolated stilbenes were evaluated for cytotoxicity against human small cell lung cancer (NCI-H187) cell lines. nih.govtandfonline.com While the study identified cytotoxic compounds, the specific activity of this compound was not detailed in the provided abstracts. nih.govtandfonline.com Other studies have also utilized the NCI-H187 cell line to test the anti-cancer activity of various compounds. kku.ac.th

K562 (Chronic Myelogenous Leukemia): A study on a series of 22 stilbene derivatives found that four compounds, including 4'-hydroxy-3,5-dimethoxystilbene (pterostilbene), were cytotoxic to human K562 chronic myelogenous leukemia cells, with pterostilbene showing an IC50 of 67 µM. nih.govjst.go.jp Another study found that two organotin compounds were highly toxic to K562 cells, inducing apoptosis. japsonline.com Research on 2',5'-dideoxyadenosine (B1206784) also demonstrated growth inhibition and induction of differentiation in K562 cells. nih.gov

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): Stilbenoids from Paphiopedilum orchids have shown potent cytotoxicity against breast cancer (MCF-7) cell lines. tandfonline.com A new stilbene analog, (E)-2-hydroxy-3',4,5'-trimethoxystilbene (HTMS), significantly decreased the viability of various breast cancer cells, including MDA-MB-231 and MCF-7, by inducing G2/M cell cycle arrest and apoptosis. nih.gov Research on pinosylvin (B93900) monomethyl ether also showed cytotoxicity against MCF7 cells. researchgate.net Furthermore, O-methylation of stilbenes from Cajanus cajan leaves was explored to generate compounds with anticancer activity against cell lines including human breast cancer (MDA-MB-231). cabidigitallibrary.org

Cytotoxicity Data of Stilbene Derivatives

Anti-angiogenic Effects

Research has shown that certain methoxylated stilbene derivatives possess anti-angiogenic properties. For instance, trans-3,4-dimethoxystilbene (3,4-DMS), a synthetic resveratrol analog, has demonstrated promising anti-angiogenic activities. mdpi.com It effectively inhibited endothelial cell proliferation, migration, and tube formation. mdpi.comnih.gov The anti-angiogenic effects of 3,4-DMS are thought to be mediated through the induction of endothelial cell apoptosis. mdpi.comnih.gov Furthermore, some dihydroxystilbenes have been found to inhibit VEGF-C-induced lymphangiogenesis in human lymphatic endothelial cells, suggesting a mechanism for their antitumor and antimetastatic effects. iiarjournals.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Studies have investigated the antibacterial activity of stilbene derivatives against various pathogens.

Mycobacterium tuberculosis : A screening of natural and synthetic compounds identified that some stilbenes possess antimycobacterial properties. frontiersin.org While the specific activity of this compound was not detailed, analogs such as 3,5-dimethoxystilbene have been tested against M. intracellulare, showing MIC values between 61.68 and 74.04 μg/mL. mdpi.com Another stilbene, (E)-3-hydroxy-5-methoxystilbene, has shown inhibitory activity against Mycobacterium bovis BCG. nih.gov A lead compound, SK-03-92, which has a stilbene scaffold, demonstrated activity against four strains of M. tuberculosis and was able to kill the bacteria within murine macrophages. mdpi.com

Staphylococcus aureus : Several stilbene analogs have demonstrated inhibitory activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net For example, (E)-3-hydroxy-5-methoxystilbene was found to inhibit the growth of MRSA with an MIC of 32 μg/mL. nih.gov Other stilbenes have also shown profound antibacterial activity against S. aureus, with some exhibiting better activity than the positive control, vancomycin. researchgate.net

Cryptococcus neoformans : Certain 3,5-dimethoxystilbene analogs have shown moderate inhibitory activity against the fungal pathogen Cryptococcus neoformans. nih.govresearchgate.net The presence of this opportunistic yeast has been identified in clinical cases, such as pleuritis in an immunocompetent patient. archbronconeumol.org

Antimicrobial Activity of Stilbene Derivatives

Efficacy Against Fungal Pathogens (e.g., Colletotrichum species, Phomopsis viticola, Cladosporium cucumerinum)

Stilbene derivatives, including this compound, have demonstrated notable antifungal properties against a variety of plant pathogenic fungi. These compounds are naturally produced by plants as a defense mechanism against microbial infections. nih.govpagepressjournals.org The antifungal activity of stilbenes is influenced by their chemical structure, with variations in hydroxyl and methoxy groups on the stilbene backbone affecting their efficacy. nih.gov

Research has shown that 3,5-Dimethoxystilbene exhibits antifungal activity. In one study, at a concentration of 30 μM, a related compound, 3,5-Dimethoxystilbene analog, showed significant growth inhibition against several Colletotrichum species, including C. acutatum (92.7%), C. fragariae (90.1%), and C. gloeosporioides (95.4%), as well as against Phomopsis viticola (79.9%). acs.org While direct data for this compound against these specific fungi is limited in the provided search results, the activity of its analogs suggests potential efficacy. The methylation of hydroxyl groups in stilbenes, as seen in dimethoxystilbene compounds, can enhance their ability to penetrate the lipophilic fungal cell membrane, potentially increasing their antifungal potency compared to more hydrophilic parent compounds like resveratrol. nih.gov

Other stilbene derivatives have also shown promise. For instance, pterostilbene, a dimethylated analog of resveratrol, has demonstrated stronger antifungal properties in vitro than resveratrol itself. nih.gov Monomeric stilbenoids like 3'-hydroxy-pterostilbene and piceatannol, as well as dimeric stilbenoids such as (±)-trans-δ-viniferin and pallidol, have been reported to be active against mycotoxigenic fungi. nih.govpagepressjournals.org The antifungal action of some stilbene derivatives involves the inhibition of enzymes like tyrosinase found in fungi. nih.gov Furthermore, some stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) fragment have shown strong antifungal activity against Botrytis cinerea and Colletotrichum lagenarium. acs.org

The following table summarizes the antifungal activity of a 3,5-Dimethoxystilbene analog against various plant pathogens.

| Fungus | % Growth Inhibition at 30 μM |

| Colletotrichum acutatum | 92.7% acs.org |

| Colletotrichum fragariae | 90.1% acs.org |

| Colletotrichum gloeosporioides | 95.4% acs.org |

| Phomopsis viticola | 79.9% acs.org |

Anti-Herpetic and Anti-Influenza A Virus Activities

Stilbene derivatives have emerged as a class of natural compounds with significant antiviral properties, including activity against Herpes Simplex Virus (HSV) and Influenza A virus. nih.govresearchgate.net While the specific activity of this compound was not detailed in the provided search results, the broader class of stilbenoids, including resveratrol and its derivatives, has been studied for its antiviral effects. nih.gov

The antiviral mechanism of stilbenes can be multifaceted. For some viruses, they may exert a direct virucidal or virustatic effect, while for others, they may act through cell-mediated mechanisms. nih.gov For instance, certain stilbene dimer derivatives have demonstrated broad-spectrum antiviral activity against several strains of Influenza Viruses and, to some extent, Herpes Simplex Virus 2 (HSV-2). nih.gov The mechanism against influenza was found to be both a direct virucidal effect and a cell-mediated one, while against HSV-2, it was primarily a direct virustatic activity. nih.gov

The structural features of stilbene derivatives play a crucial role in their antiviral potency. For example, the presence and position of hydroxyl and methoxy groups can influence the activity. nih.gov Some resveratrol derivatives have shown good anti-influenza activity by potentially interacting with neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov Other studies have synthesized novel stilbene derivatives that were active against influenza A virus, with their mechanism primarily involving the early stages of the virus-replication life-cycle. mdpi.com

It is also noted that some viruses, like HSV, can activate the NF-κB pathway to enhance their own transcription. Molecules that interfere with this pathway have demonstrated antiviral activity against HSV-1. nih.gov

Anti-Leishmanial and Anti-Trypanosomal Activities (e.g., Leishmania braziliensis, Trypanosoma cruzi)

Stilbene derivatives have shown significant potential as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma.

Specifically, 3,5-Dimethoxystilbene has been identified as a potent agent against Leishmania braziliensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgnih.gov In in vitro studies, 3,5-Dimethoxystilbene was the most active compound against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM). frontiersin.orgnih.gov However, it displayed only moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a median effective concentration (EC50) value of 27.7 μg/ml (115.36 μM). frontiersin.orgnih.gov

Other stilbene derivatives have also been investigated for their antiparasitic properties. A trans-stilbene derivative, trans-1,3-dimethoxy-5-(4-methoxystyryl) benzene (B151609) (ST18), which shares the 3,5-dimethoxy motif, demonstrated potent antiparasitic activity against both epimastigotes and intracellular amastigotes of T. cruzi. nih.gov This compound was found to be more active than the currently used drug Nifurtimox in intracellular amastigotes and was significantly less cytotoxic to normal cells. nih.gov ST18 was also shown to induce apoptosis in the parasites and activate caspase-1 in infected macrophages, an enzyme that plays a role in controlling the parasitic infection. nih.govresearchgate.net

The following table summarizes the in vitro activity of 3,5-Dimethoxystilbene against Leishmania braziliensis and Trypanosoma cruzi.

| Parasite | Activity Metric | Value |

| Leishmania braziliensis (amastigotes) | LC50 | 4.18 μg/ml (17.40 μM) frontiersin.orgnih.gov |

| Trypanosoma cruzi | EC50 | 27.7 μg/ml (115.36 μM) frontiersin.orgnih.gov |

Larvicidal and Nematicidal Activities (e.g., Aedes aegypti, Meloidogyne incognita)

Stilbene compounds have been recognized for their antipathogenic properties, which extend to insecticidal and nematicidal activities. researchgate.netresearchgate.net While direct data on this compound is limited in the provided results, research on its analogs, particularly 3,5-Dimethoxystilbene, highlights the potential of this class of compounds.

A study evaluating 3,5-Dimethoxystilbene analogs reported their larvicidal activities against the mosquito Aedes aegypti. nih.gov Furthermore, cis-3,5-dimethoxystilbene (B12761619) has been noted for its high nematicidal activity. researchgate.net These findings suggest that dimethoxystilbene structures are promising candidates for the development of new larvicidal and nematicidal agents.

Other stilbene derivatives have also demonstrated insecticidal effects. For instance, an extract from grapevine roots containing various stilbenes, including the monomer E-resveratrol and dimers like ampelopsin A and E-ε-viniferin, showed chronic toxicity and inhibited larval development in the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net Stilbene derivatives have also shown antifeedant activity against the larvae of Brontispa longissima. researchgate.net

Neuroprotective Effects

Stilbenes, as a class of polyphenolic compounds, have garnered significant attention for their potential neuroprotective properties. mdpi.comijbs.comnih.gov These effects are attributed to their ability to counteract several pathological processes involved in neurodegenerative diseases. mdpi.comijbs.com The mechanisms underlying their neuroprotective action are multifaceted and include antioxidant and anti-inflammatory activities, as well as the modulation of various cellular signaling pathways. ijbs.comnih.gov

Stilbene derivatives can act as potent antioxidants by scavenging reactive oxygen species (ROS), which are implicated in the neuronal damage observed in conditions like Alzheimer's disease. mdpi.com They also exhibit anti-neuroinflammatory properties by modulating inflammatory markers. mdpi.com Furthermore, stilbenes have been shown to influence the aggregation of proteins like beta-amyloid, a key event in the pathology of Alzheimer's disease. mdpi.comnih.gov For instance, some stilbene derivatives have been found to inhibit the aggregation of β-amyloid peptides and reduce their neurotoxicity. mdpi.com

The neuroprotective effects of stilbenes are not solely dependent on their antioxidant capacity. They can also involve the activation of specific intracellular signaling pathways, such as the protein kinase C (PKC) pathway. nih.gov Resveratrol, a well-studied stilbene, has been shown to protect hippocampal cells from β-amyloid-induced toxicity by activating PKC. nih.gov

While specific studies on the neuroprotective effects of this compound were not prominent in the search results, the broad neuroprotective potential of the stilbene class suggests it could be a valuable area for future investigation.

Immune Modulation

Stilbene derivatives have been shown to possess immunomodulatory properties, suggesting they can influence the activity of the immune system. mdpi.comoatext.com These effects are often linked to their anti-inflammatory and antioxidant capabilities. mdpi.comoatext.com

One of the key ways stilbenes can modulate the immune system is by affecting the function of immune cells and the production of inflammatory mediators. For example, resveratrol, a well-known stilbene, has been reported to upregulate NKG2D, an activating receptor on natural killer (NK) cells, in in vitro studies. oatext.com A study on a melinjo seed extract (MES), which contains stilbene derivatives, provided in vivo evidence of its immunomodulatory potential in humans. oatext.com The intake of MES was associated with a decrease in plasma levels of granzyme B (GZMB), which is consistent with anti-inflammatory properties. oatext.com

The anti-inflammatory actions of stilbenes are also attributed to their ability to inhibit the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By suppressing NF-κB, stilbenes can reduce the production of pro-inflammatory cytokines. nih.govnih.gov Piceatannol, another stilbene derivative, has demonstrated more potent anti-inflammatory properties than oxyresveratrol. nih.gov

While direct studies on the immunomodulatory effects of this compound were not found, the known activities of other stilbenes suggest that it may also possess the ability to modulate immune responses.

Anti-diabetic Properties

Stilbene compounds have been extensively investigated for their potential anti-diabetic effects. nih.govrsc.orgnih.gov These polyphenols are believed to exert their beneficial properties through various mechanisms that contribute to improved glucose homeostasis. rsc.org While specific data on this compound is limited in the provided search results, a closely related compound, trans-2,4-dimethoxystilbene (TDMS), has been identified as a novel hypoglycemic small molecule. researchgate.net

Studies on TDMS have shown that it can lower glycemic levels and improve glycemic control. researchgate.net The proposed mechanism for its anti-diabetic action involves the gut-liver axis. TDMS appears to rectify gut microbiota dysbiosis and activate the hepatic AMPKα-PPARγ pathway, which plays a crucial role in glucose metabolism. researchgate.net

In general, stilbenes are thought to exert their anti-diabetic effects through several mechanisms, including:

Modulation of Insulin (B600854) Signaling: Stilbenes can improve insulin sensitivity and enhance insulin production. nih.govrsc.org

Glucose Transport: They can correct glucose transport pathways, facilitating the uptake of glucose into cells. nih.gov

Protection of Pancreatic β-cells: Stilbenes may protect the insulin-producing β-cells from damage. nih.govjyoungpharm.org

Inhibition of Carbohydrate Digesting Enzymes: Some stilbenes can inhibit enzymes like α-amylase and α-glucosidase, which are involved in the breakdown of carbohydrates, thereby reducing postprandial glucose levels. researchgate.net

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are known to contribute to insulin resistance. Stilbenes, with their anti-inflammatory and antioxidant properties, can help mitigate these effects. nih.govnih.gov

For instance, pterostilbene, a dimethoxy analog of resveratrol, has been shown to decrease fasting blood glucose and reduce hepatic oxidative stress in diabetic rats. rsc.orgnih.gov Another stilbene derivative, 2,5-dihydroxy-4,3'-di(beta-D-glucopyranosyloxy)-trans-stilbene (DGTS), has demonstrated hypoglycemic effects comparable to the drug tolbutamide (B1681337) and has been shown to prevent the atrophy of pancreatic β-cells. nih.gov

The following table summarizes some of the key anti-diabetic mechanisms of stilbene derivatives.

| Mechanism | Description |

| Gut-Liver Axis Modulation | Rectifies gut microbiota and activates hepatic AMPKα-PPARγ pathway. researchgate.net |

| Insulin Signaling | Improves insulin sensitivity and production. nih.govrsc.org |

| Glucose Transport | Enhances glucose uptake by cells. nih.gov |

| β-cell Protection | Protects insulin-producing cells from damage. nih.govjyoungpharm.org |

| Enzyme Inhibition | Inhibits carbohydrate-digesting enzymes like α-glucosidase. researchgate.net |

| Anti-inflammatory Action | Reduces inflammation that contributes to insulin resistance. nih.govnih.gov |

| Antioxidant Activity | Mitigates oxidative stress implicated in diabetic complications. nih.govnih.gov |

DNA Protective Properties

Stilbene compounds, a class of natural polyphenols, are recognized for their potential to defend against cellular damage, including harm to DNA. nih.gov This protective capacity is largely attributed to their antioxidant properties and their ability to modulate cellular pathways involved in stress responses. nih.govbiomedpharmajournal.org Exposure to environmental stressors like ultraviolet radiation (UVR) can lead to increased oxidative stress, DNA damage, and other detrimental cellular effects. biomedpharmajournal.orgsemanticscholar.org Stilbene derivatives have demonstrated the ability to mitigate these effects by reducing oxidative stress and alleviating DNA damage. biomedpharmajournal.orgsemanticscholar.org

The molecular structure of stilbenes, characterized by two aromatic rings linked by an ethylene (B1197577) bridge, is fundamental to their biological activity. nih.gov The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on these rings significantly influence their protective capabilities. nih.govnih.gov For instance, studies on various stilbene derivatives have shown that these compounds can enhance the activity of endogenous antioxidant enzymes, thereby bolstering the cell's natural defense systems against oxidative damage. researchgate.net

In the context of DNA protection, certain stilbene derivatives have been found to enhance pre-existing DNA repair mechanisms. biomedpharmajournal.org This suggests that their protective role extends beyond simple free radical scavenging to actively supporting the cell's machinery for repairing genetic material. The induction of cellular senescence, a state of irreversible growth arrest, can also be a protective mechanism against the proliferation of cells with damaged DNA, and some stilbene compounds have been shown to trigger this process. mdpi.com

Research into the structure-activity relationship of stilbenes has revealed that specific substitutions can enhance their DNA protective effects. For example, a study on oxyresveratrol and its derivatives found that the partially etherified analog, 3′,5′-dihydroxy-2,4-dimethoxystilbene, demonstrated promising DNA protective activities. mdpi.comnih.gov This highlights the importance of the substitution pattern on the stilbene backbone for optimizing its biological functions.

The table below summarizes the DNA protective properties of selected stilbene derivatives based on available research.

| Compound/Derivative | Observed DNA Protective Effects | References |

| Stilbene Derivatives (General) | Reduction of oxidative stress, alleviation of DNA damage, enhancement of pre-existing DNA repair mechanisms. | biomedpharmajournal.orgsemanticscholar.org |

| 3′,5′-dihydroxy-2,4-dimethoxystilbene | Demonstrated promising DNA protective activities in vitro. | mdpi.comnih.gov |

| Resveratrol | Inhibits all three stages of carcinogenesis (initiation, promotion, and progression), in part through its antioxidant properties. | google.com |

| Pterostilbene | Reduces oxidative damage by activating endogenous antioxidant enzymes. | researchgate.net |

Whole-Organism Preclinical Models for Bioactivity Assessment (e.g., Caenorhabditis elegans, Rat Models)

To understand the biological effects of compounds like this compound in a living system, researchers often turn to whole-organism preclinical models. The nematode Caenorhabditis elegans and various rat models are frequently used for this purpose due to their well-characterized genetics, rapid life cycles (in the case of C. elegans), and physiological similarities to humans (in the case of rats). nih.govd-nb.inforsc.org

Caenorhabditis elegans

C. elegans has proven to be a valuable tool for studying the bioactivity of stilbene derivatives. nih.gov Its use in pharmacological studies allows for the investigation of a compound's effects on lifespan, stress resistance, and other physiological parameters in a whole organism. d-nb.inforsc.org

Studies comparing methoxylated and hydroxylated stilbenes in C. elegans have revealed that methoxylation can enhance bioactivity. nih.gov For instance, dimethoxylated and trimethoxylated stilbenes exhibited toxicity towards adult C. elegans and showed stronger inhibitory effects on germline tumor growth compared to their hydroxylated counterparts. nih.govd-nb.info This increased bioactivity of methoxylated stilbenes does not appear to be due to differential uptake but may be related to increased interaction with biological targets or protection from metabolic modification. nih.gov

One study specifically investigating a series of resveratrol derivatives in C. elegans found that while all tested compounds had strong in-vitro radical scavenging activity, only certain derivatives, such as trans-3,5-dimethoxy-4-fluoro-4′-hydroxystilbene and trans-2,4′,5-trihydroxystilbene, reduced the accumulation of reactive oxygen species (ROS) in vivo and prolonged the mean lifespan of the nematodes. wiley.com These effects were dependent on the highly conserved transcription factors DAF-16 (FoxO) and SKN-1 (Nrf2), as well as the sirtuin SIR-2.1. wiley.com

The table below presents findings from studies using C. elegans to assess the bioactivity of various stilbene derivatives.

| Stilbene Derivative | Model Organism | Key Findings | References |

| Dimethoxylated and Trimethoxylated Stilbenes | C. elegans | Exhibited toxicity to adults and stronger inhibition of germline tumor growth compared to hydroxylated stilbenes. | nih.govd-nb.info |

| trans-3,5-dimethoxy-4-fluoro-4′-hydroxystilbene | C. elegans | Reduced in vivo ROS accumulation and prolonged mean lifespan. | wiley.com |

| trans-2,4′,5-trihydroxystilbene | C. elegans | Reduced in vivo ROS accumulation and prolonged mean lifespan. | wiley.com |

| Resveratrol | C. elegans | Extended adult lifespan in some studies. | d-nb.info |

| Pterostilbene | C. elegans | Showed variable but sometimes significant reductions in germline tumor area. | d-nb.info |

Rat Models

Rat models are extensively used in preclinical research to study the pharmacokinetics and neuroprotective effects of stilbene derivatives. nih.govfrontiersin.orgnih.gov These models allow for the investigation of how these compounds are absorbed, distributed, metabolized, and excreted, as well as their impact on complex physiological processes.

For example, studies in rats have been crucial in understanding the neuroprotective potential of stilbenes in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research has shown that stilbenes can mitigate cognitive decline and oxidative damage in rat models of neurodegeneration. nih.gov Specifically, trans-resveratrol has been demonstrated to protect against stress-induced neuronal damage in rats. nih.gov

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to compare the oral bioavailability of different methoxystilbenes. nih.gov These studies are essential for determining how the chemical structure of a stilbene derivative, such as the position of methoxy groups, affects its absorption and persistence in the body. nih.gov For instance, the bioavailability of trans-4,4′-dihydroxystilbene in rats was found to be low. frontiersin.org

The following table summarizes key findings from preclinical studies of stilbene derivatives in rat models.

| Stilbene Derivative | Model Organism | Key Findings | References |

| trans-Resveratrol | Rat | Mitigated cognitive decline and oxidative damage in a model of neurodegeneration; protected against stress-induced neuronal damage. | nih.gov |

| Pterostilbene | Rat | Oral administration in diabetic rats led to a significant increase in hexokinase activity and a decrease in glucose-6-phosphatase and fructose-1,6-bisphosphatase activity. | nih.gov |

| trans-4,4′-dihydroxystilbene | Rat | Showed slow oral absorption and low bioavailability. | frontiersin.org |

| trans-2,3-Dimethoxystilbene | Rat | Pharmacokinetic profiles determined after intravenous and oral administration. | nih.govresearchgate.net |

| trans-3,4-Dimethoxystilbene | Rat | Pharmacokinetic profiles determined after intravenous and oral administration. | nih.govresearchgate.net |

| Polydatin | Rat | In a model of Parkinson's disease, it improved motor function and protected dopaminergic neurons. | frontiersin.org |

Structure Activity Relationship Sar Studies of 2,5 Dimethoxystilbene Analogs

Impact of Methoxy (B1213986) Group Position and Number on Biological Activities

The position and number of methoxy groups on the stilbene (B7821643) scaffold are critical determinants of biological activity. nih.govmdpi.com Methoxylation can enhance the bioactivity of stilbenes compared to their hydroxylated counterparts. nih.gov This enhancement is attributed to slower metabolism, as methoxylated stilbenes are less susceptible to glucuronidation, a primary metabolic pathway for hydroxylated stilbenes. nih.gov This increased metabolic stability can lead to higher in vivo potency. nih.gov

For instance, studies comparing hydroxylated and methoxylated stilbenes have shown that methoxylated versions exhibit greater bioactivity. nih.gov The presence of two methoxy groups, as in pterostilbene (B91288), contributes to its increased lipophilicity and bioavailability compared to resveratrol (B1683913). nih.gov Research on various stilbenoids has demonstrated that increasing the number of methoxy groups from one to two can improve biological activity against certain fungal strains. acs.org

Specifically, in the context of antileukemic activity, the number of methoxy groups on the B-ring of stilbene derivatives has been shown to negatively correlate with activity, while the presence of at least three methoxy groups in the molecule has been associated with the greatest antileukemic activity in some cases. sciforum.net Furthermore, the introduction of methoxy groups can confer or enhance cytotoxic and apoptotic activity in cancer cells, with some methylated derivatives being more active than the corresponding polyphenols. scispace.com

The following table summarizes the impact of methoxy group variations on the biological activities of select stilbene analogs.

| Compound Name | Methoxy Group Configuration | Observed Biological Activity |

| Resveratrol | 3,5,4'-trihydroxy | Antioxidant, anti-inflammatory, cardioprotective. nih.gov |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxy | Higher bioavailability and metabolic stability than resveratrol. nih.gov More potent against certain cancer cell lines. mdpi.com |

| (Z)-3,4',5-trimethoxystilbene | 3,4',5-trimethoxy (cis) | Potent pro-apoptotic agent. researchgate.net |

| (E)-3,4,5,4'-tetramethoxystilbene | 3,4,5,4'-tetramethoxy (trans) | Enhanced anticancer activity compared to resveratrol. mdpi.com |

Role of Stereochemistry (E/Z Isomerism) in Bioactivity

The geometric configuration of the double bond in stilbenes, designated as either E (trans) or Z (cis), plays a significant role in their pharmacological activities. nih.govresearchgate.net Generally, the E-isomer is the more common and stable form. mdpi.com However, the relative bioactivity of the two isomers can vary depending on the specific biological target and the substitution pattern of the stilbene.

For some stilbene derivatives, the Z-isomer has demonstrated higher anticancer activity than the corresponding E-isomer. nih.gov For example, (Z)-resveratrol derivatives have shown better anti-cancer effects in certain studies. nih.gov Similarly, in the case of trimethoxystilbene, the cis-isomer (Z-TMS) exhibited higher cytotoxicity and antiproliferative effects against breast cancer cells compared to the trans-isomer (trans-TMS). scielo.br This can be attributed to the different spatial arrangement of the aromatic rings, which affects how the molecule interacts with its biological target.

Conversely, for other activities and compounds, the E-isomer is more potent. For instance, E-stilbene isomers and their hybrid derivatives are often considered to have greater stability and more significant biological activity than their Z-counterparts in some contexts. mdpi.com The E configuration of trans-resveratrol is known to be the active form for some of its effects, while certain methoxylated derivatives have shown activity in the Z configuration. mdpi.com

The table below illustrates the differential activities of E and Z isomers for selected stilbene analogs.

| Compound | Isomer | Biological Activity |

| Resveratrol | E (trans) | Generally considered the more active isomer for many of its biological effects. mdpi.com |

| Resveratrol Derivatives | Z (cis) | Have shown higher anticancer activity in some studies. nih.gov |

| Trimethoxystilbene (TMS) | Z (cis) | More cytotoxic and antiproliferative against MCF-7 breast cancer cells than the trans-isomer. scielo.br |

| Stiff-stilbene analogs | E (trans) | Generally more potent G4-quadruplex DNA binders than their Z counterparts. d-nb.info |

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on the aromatic rings of stilbenes, beyond methoxy groups, significantly modulate their pharmacological profiles. researchgate.net The type, number, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets. nih.govmasterorganicchemistry.com

For example, the introduction of hydroxyl groups is often essential for antioxidant activity. mdpi.com The presence of a phenolic hydroxyl group is a key structural requirement for the antileukemic activity of some stilbenoids. sciforum.net However, increasing the number of hydroxyl groups can sometimes be detrimental to activity. acs.org

The addition of other functional groups, such as halogens or alkyl groups, can also have a profound impact. For instance, a stilbene derivative with a fluorine atom at the 4'-position of the phenyl ring showed high activity against the MDA-MB468 breast cancer cell line. nih.gov In another study, the presence of a bromo substituent was investigated for its effect on cytotoxicity. mdpi.com

Furthermore, the replacement of the stilbene's carbon-carbon double bond with bio-isosteric linkers like C=N (aza-stilbenes) or N=N (azo-stilbenes) has been explored to create novel analogs with potentially improved properties. nih.gov The introduction of bulky groups can also influence activity, as seen in stilbene retinoid analogs where substitutions on the naphthalene (B1677914) ring system determine receptor selectivity. nih.gov

The following table provides examples of how different aromatic ring substitutions affect the pharmacological profiles of stilbene analogs.

| Compound/Analog Series | Ring Substitution | Impact on Pharmacological Profile |

| Hydroxylated Stilbenes | Additional hydroxyl groups | Can increase antioxidant and cytotoxic activity, but also affects metabolic stability. mdpi.com |

| Halogenated Stilbenes | Fluorine at 4'-position | High activity against MDA-MB468 breast cancer cells. nih.gov |

| Ferrocenyl-stilbene analogs | Ferrocenyl moiety | The presence of a ferrocenyl group can significantly increase antitumoral activity. mdpi.com |

| Aza- and Azo-stilbenes | C=N or N=N linker | Creates bio-isosteric analogs of resveratrol with modified biological activities. nih.gov |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or nucleic acid. plos.org This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For 2,5-dimethoxystilbene and its analogs, molecular docking studies have been instrumental in elucidating their mechanisms of action at the molecular level. mdpi.comchemrxiv.orgibb.waw.pl

For instance, docking studies have been used to investigate the binding of stilbene derivatives to enzymes like α-glucosidase and cytochrome P450 1B1 (CYP1B1). plos.orgmdpi.com In the case of α-glucosidase inhibitors, molecular docking helps to identify the most favorable binding conformations within the enzyme's active site. plos.org For CYP1B1, docking analysis has been used to predict the binding modes of trans-stilbene (B89595) derivatives and to understand how substitutions on the aromatic rings influence their inhibitory activity. mdpi.com

Molecular docking has also been employed to study the interaction of stilbene analogs with other important biological targets, such as the anti-apoptotic protein Bcl-2 and G-quadruplex DNA structures. d-nb.infoingentaconnect.com These studies help to rationalize the observed biological activities and guide the design of new, more potent and selective analogs. d-nb.info For example, docking of stilbene derivatives into the colchicine (B1669291) binding site of tubulin has helped to explain their cytotoxic effects. ibb.waw.pl

The table below highlights key ligand-target interactions for stilbene analogs as revealed by molecular docking studies.

| Ligand (Stilbene Analog) | Target | Key Interactions and Findings from Docking |

| Stilbene urea (B33335) derivatives | α-glucosidase | Identification of binding modes within the catalytic triad (B1167595) (Asp214, Glu276, Asp349). plos.org |

| Trans-stilbene derivatives | Cytochrome P450 1B1 (CYP1B1) | Prediction of binding orientations and interactions with amino acids and heme in the active site. mdpi.com |

| Oxyresveratrol (B150227), Pterostilbene | Bcl-2 anti-apoptotic protein | Favorable docking scores and interactions suggest potential as Bcl-2 inhibitors. ingentaconnect.com |